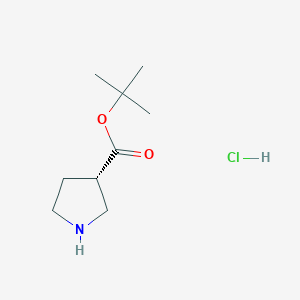![molecular formula C6H16Cl2N2O B6164996 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride CAS No. 137505-39-6](/img/no-structure.png)
1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride” is a chemical compound with the formula C7H17Cl2N2O. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of the compound is C6H15ClN2O . The SMILES string representation is Cl.CN1CCOC(CN)C1 .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 166.65 .Applications De Recherche Scientifique
Synthesis and Characterization
1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride is involved in various synthesis and characterization processes within chemical research. Studies demonstrate the compound's utility in synthesizing novel chemical structures through different reactions, showcasing its versatility in chemical synthesis. For example, it has been used in synthesizing compounds with potential applications in materials science and pharmacology. These synthesized compounds are characterized using advanced spectroscopic and analytical techniques, providing detailed insights into their structural and functional properties (Shimoga, Shin, & Kim, 2018; Younas, Abdelilah, & Anouar, 2014).
Biased Agonism and Antidepressant Activity
Notably, derivatives of 1-[(2R)-4-methylmorpholin-2-yl]methanamine have been designed as "biased agonists" targeting serotonin 5-HT1A receptors. These compounds have shown promising antidepressant-like activities, indicating the compound's potential in the development of new antidepressant drugs. Such derivatives preferentially activate ERK1/2 phosphorylation pathways over other signaling pathways, demonstrating a novel mechanism of action that could be beneficial in treating depression with fewer side effects (Sniecikowska et al., 2019).
Catalytic Applications
In catalysis, 1-[(2R)-4-methylmorpholin-2-yl]methanamine derivatives have been utilized in the synthesis of polylactide, highlighting their role in promoting environmentally friendly chemical processes. These catalysts enable the production of polymers with specific stereochemical configurations, critical for applications in biodegradable materials. The efficiency and selectivity of these catalysts contribute to the development of sustainable production methods for polymers and plastics (Kwon, Nayab, & Jeong, 2015).
Antimicrobial and Anticonvulsant Properties
Research into 1-[(2R)-4-methylmorpholin-2-yl]methanamine derivatives has also revealed their potential antimicrobial and anticonvulsant properties. These studies provide a foundation for the development of new therapeutic agents targeting resistant microbial strains and neurological disorders, respectively. The exploration of these compounds' biological activities underscores the broad applicability of 1-[(2R)-4-methylmorpholin-2-yl]methanamine derivatives in medicine and pharmacology (Thomas, Adhikari, & Shetty, 2010).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride involves the reaction of 4-methylmorpholine with formaldehyde followed by reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "4-methylmorpholine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Add 4-methylmorpholine to a solution of formaldehyde in water and hydrochloric acid.", "Stir the reaction mixture at room temperature for several hours.", "Add sodium borohydride to the reaction mixture and stir for several hours.", "Adjust the pH of the reaction mixture to acidic using hydrochloric acid.", "Filter the resulting solid and wash with water.", "Dry the solid under vacuum to yield 1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride." ] } | |
Numéro CAS |
137505-39-6 |
Nom du produit |
1-[(2R)-4-methylmorpholin-2-yl]methanamine dihydrochloride |
Formule moléculaire |
C6H16Cl2N2O |
Poids moléculaire |
203.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



